Bis(tris(trimethylsiloxy)siloxy)dichlorosilane Bis(tris(trimethylsiloxy)siloxy)dichlorosilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17950814
InChI: InChI=1S/C18H54Cl2O8Si9/c1-29(2,3)21-36(22-30(4,5)6,23-31(7,8)9)27-35(19,20)28-37(24-32(10,11)12,25-33(13,14)15)26-34(16,17)18/h1-18H3
SMILES:
Molecular Formula: C18H54Cl2O8Si9
Molecular Weight: 722.3 g/mol

Bis(tris(trimethylsiloxy)siloxy)dichlorosilane

CAS No.:

Cat. No.: VC17950814

Molecular Formula: C18H54Cl2O8Si9

Molecular Weight: 722.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(tris(trimethylsiloxy)siloxy)dichlorosilane -

Specification

Molecular Formula C18H54Cl2O8Si9
Molecular Weight 722.3 g/mol
IUPAC Name [dichloro-tris(trimethylsilyloxy)silyloxysilyl] tris(trimethylsilyl) silicate
Standard InChI InChI=1S/C18H54Cl2O8Si9/c1-29(2,3)21-36(22-30(4,5)6,23-31(7,8)9)27-35(19,20)28-37(24-32(10,11)12,25-33(13,14)15)26-34(16,17)18/h1-18H3
Standard InChI Key OOMADYOXCLOYRX-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Bis(tris(trimethylsiloxy)siloxy)dichlorosilane possesses the chemical formula C18H54Cl2O8Si7\text{C}_{18}\text{H}_{54}\text{Cl}_2\text{O}_8\text{Si}_7, derived from its core structure: a central silicon atom bonded to two chlorine atoms and two tris(trimethylsiloxy)siloxy groups. Each tris(trimethylsiloxy)siloxy group consists of a silicon atom linked to three trimethylsiloxy (TMSO) substituents, creating a branched, sterically hindered configuration. This architecture confers exceptional stability against nucleophilic attack while maintaining reactivity at the chlorine sites .

Comparative Analysis with Analogous Chlorosilanes

To contextualize its properties, Table 1 contrasts bis(tris(trimethylsiloxy)siloxy)dichlorosilane with structurally related compounds:

Compound NameFormulaKey Functional GroupsStability Profile
Bis(trimethylsiloxy)dichlorosilaneC6H18Cl2O2Si3\text{C}_6\text{H}_{18}\text{Cl}_2\text{O}_2\text{Si}_3Two TMSO, two ClModerate; hydrolyzes slowly
TrimethylchlorosilaneC3H9ClSi\text{C}_3\text{H}_9\text{Cl}\text{Si}One Cl, three methyl groupsHighly reactive; rapid hydrolysis
Bis(dimethylsiloxy)dimethyldichlorosilaneC6H18Cl2O2Si3\text{C}_6\text{H}_{18}\text{Cl}_2\text{O}_2\text{Si}_3Two dimethylsiloxy, two ClHigh thermal stability

The increased steric bulk and electron-donating effects of the tris(trimethylsiloxy)siloxy groups in bis(tris(trimethylsiloxy)siloxy)dichlorosilane significantly reduce its hydrolysis rate compared to simpler chlorosilanes, making it preferable for controlled silylation reactions .

Synthetic Methodologies

Catalytic Silylation Pathways

Recent advancements in rhodium-catalyzed C–H silylation, as demonstrated in intermolecular reactions with hydrosiloxysilanes, offer a plausible route for synthesizing bis(tris(trimethylsiloxy)siloxy)dichlorosilane . A well-defined Rh complex, such as [Rh(1,5-hexadiene)Cl]2[ \text{Rh}(1,5\text{-hexadiene})\text{Cl} ]_2 paired with a bulky BINAP ligand, suppresses silane redistribution side reactions—a critical factor when working with sterically demanding substrates. For example, the silylation of benzene with HSiMe2(OTMS)\text{HSiMe}_2(\text{OTMS}) achieves 95% yield under optimized conditions, suggesting that similar protocols could be adapted for the target compound .

Stepwise Functionalization

A hypothetical synthesis involves:

  • Siloxy Group Installation: Reacting trichlorosilane with excess trimethylsilanol to form tris(trimethylsiloxy)silane.

  • Chlorination: Controlled chlorination at the central silicon atom using phosphorus pentachloride (PCl5\text{PCl}_5).

  • Cross-Coupling: Rhodium-catalyzed coupling with aromatic or heteroaromatic substrates to introduce desired organic moieties .

Applications in Materials Science and Organic Synthesis

Protective Group Chemistry

Like its simpler analog bis(trimethylsiloxy)dichlorosilane, this compound can protect reactive hydroxyl, amine, and thiol groups during multi-step syntheses. Its bulky tris(trimethylsiloxy)siloxy groups provide superior steric shielding, enabling selective reactions in complex molecules. For instance, in peptide synthesis, temporary protection of cysteine thiols with this reagent prevents undesired disulfide formation.

Precursor for Hybrid Materials

The compound’s ability to undergo controlled hydrolysis makes it valuable for synthesizing silicon-based polymers and aerogels. When reacted with water under acidic conditions, it forms silanol intermediates that condense into highly cross-linked networks. These materials exhibit exceptional thermal stability (up to 400°C) and low dielectric constants, ideal for microelectronics encapsulation .

Future Directions and Challenges

Environmental and Regulatory Compliance

As regulatory scrutiny of chlorinated compounds intensifies, developing greener alternatives—such as ionic liquid-supported silanes—could mitigate environmental impacts while retaining desirable reactivity.

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